molecular formula C19H26ClNO3S B2934134 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797276-28-8

3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No. B2934134
M. Wt: 383.93
InChI Key: JVUICFBUUCSNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one, also known as CCSPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. CCSPA is a synthetic compound that belongs to the class of azetidinones and is widely used in research to study its mechanism of action and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one involves the reaction of 4-chloro-3-methylacetophenone with cyclohexylsulfonyl azide to form 3-(4-chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one.

Starting Materials
4-chloro-3-methylacetophenone, cyclohexylsulfonyl azide, sodium azide, sodium hydride, propanone, cyclohexane, chlorine, methylmagnesium bromide

Reaction
Step 1: Dissolve 4-chloro-3-methylacetophenone in propanone and add sodium hydride to the mixture. Stir the mixture for 30 minutes at room temperature., Step 2: Add cyclohexylsulfonyl azide to the reaction mixture and stir for 24 hours at room temperature., Step 3: Quench the reaction mixture with water and extract the product with ethyl acetate., Step 4: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-(4-chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one as a yellow solid., Step 5: To prepare 4-chloro-3-methylacetophenone, react 4-chloroacetophenone with methylmagnesium bromide in diethyl ether., Step 6: To prepare cyclohexylsulfonyl azide, react cyclohexylsulfonyl chloride with sodium azide in acetonitrile., Step 7: To prepare methylmagnesium bromide, react bromomethane with magnesium in diethyl ether., Step 8: To prepare cyclohexylsulfonyl chloride, react cyclohexylsulfonyl chloride with chlorine in cyclohexane.

Mechanism Of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of their production by 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one may explain its anti-inflammatory and analgesic properties.

Biochemical And Physiological Effects

3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has been found to exhibit a range of biochemical and physiological effects in various studies. It has been shown to reduce inflammation and pain in animal models of arthritis and osteoarthritis. 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has also been found to inhibit the growth of cancer cells in vitro, suggesting its potential use in cancer therapy. Additionally, 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one is also relatively stable, which makes it suitable for use in long-term studies. However, 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity have not been fully studied, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one. One potential direction is to further investigate its mechanism of action and biochemical effects. This may involve studying its interactions with specific enzymes and proteins in the body. Another potential direction is to study its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to determine the safety and toxicity of 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one, which may impact its potential use in clinical settings.

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has been extensively studied in scientific research due to its potential applications in the field of medicine. 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and osteoarthritis. 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-1-(3-cyclohexylsulfonylazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO3S/c1-14-11-15(7-9-18(14)20)8-10-19(22)21-12-17(13-21)25(23,24)16-5-3-2-4-6-16/h7,9,11,16-17H,2-6,8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUICFBUUCSNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one

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